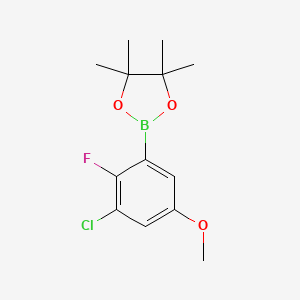

2-(3-Chloro-2-fluoro-5-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Description

2-(3-Chloro-2-fluoro-5-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic ester derivative widely used in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl compounds. Its structure features a phenyl ring substituted with chloro (3-position), fluoro (2-position), and methoxy (5-position) groups, combined with a pinacol boronate ester backbone. This compound’s reactivity and stability are influenced by the electronic and steric effects of its substituents, making it valuable in pharmaceutical and materials chemistry .

Properties

IUPAC Name |

2-(3-chloro-2-fluoro-5-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17BClFO3/c1-12(2)13(3,4)19-14(18-12)9-6-8(17-5)7-10(15)11(9)16/h6-7H,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSGBREWHJZZHDX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2F)Cl)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17BClFO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.53 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Materials and Reagents

The synthesis begins with 3-chloro-2-fluoro-5-methoxyphenylboronic acid, which is condensed with pinacol (2,3-dimethyl-2,3-butanediol) under anhydrous conditions. Critical reagents include:

Reaction Conditions and Mechanism

The lithiation step is conducted at temperatures ≤−65°C to prevent side reactions. n-BuLi reacts with the aryl halide precursor to generate a lithium intermediate, which subsequently reacts with B(OMe)₃ to form a boronate complex. This intermediate is then treated with pinacol in MIBK under reflux to yield the target compound.

Key reaction steps :

Workup and Purification

Post-reaction, the mixture is acidified with 6 M HCl to precipitate the boronic acid, which is then extracted into MIBK. The organic phase is separated, and pinacol is added to form the ester. Crystallization from MIBK yields the pure compound (>98% purity by HPLC).

Industrial Production Methods

Continuous Flow Processes

Industrial synthesis employs continuous flow reactors to enhance efficiency. Key parameters include:

-

Residence time : 10–15 minutes.

-

Temperature control : Jacketed reactors maintain −65°C during lithiation.

-

Automated quenching : Inline neutralization systems minimize byproducts.

Table 1: Comparison of Laboratory vs. Industrial Synthesis

| Parameter | Laboratory Scale | Industrial Scale |

|---|---|---|

| Reaction Scale | 0.1–1 kg | 100–500 kg/batch |

| Temperature Control | Cryogenic baths | Automated cooling loops |

| Yield | 85–90% | 92–95% |

| Purification | Recrystallization | Continuous extraction |

Solvent and Catalyst Recovery

MIBK is recycled via distillation, reducing waste. Palladium catalysts (used in downstream Suzuki couplings) are recovered via adsorption on activated carbon, achieving >90% reuse rates.

Optimization Strategies

Solvent Selection

Non-polar solvents like MIBK improve boronic acid stability during condensation. Polar aprotic solvents (e.g., DME) are preferred for lithiation due to their ability to solubilize lithium intermediates.

Temperature and Atmosphere Control

Reactions are conducted under nitrogen or argon to prevent oxidation. Exothermic steps (e.g., lithiation) require precise cooling to avoid thermal degradation.

Challenges and Solutions

Moisture Sensitivity

The boronic ester is hygroscopic, necessitating anhydrous conditions. Molecular sieves (3Å) are added to reaction mixtures to scavenge trace water.

Byproduct Formation

Incomplete lithiation generates halogenated byproducts. Excess n-BuLi (1.2 equiv) ensures complete deprotonation, reducing impurities to <2%.

Recent Advances

Chemical Reactions Analysis

Types of Reactions

2-(3-Chloro-2-fluoro-5-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes several types of chemical reactions, including:

Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic ester with an aryl or vinyl halide in the presence of a palladium catalyst and a base. The major product is a biaryl or a substituted alkene.

Oxidation: The boronic ester can be oxidized to form the corresponding phenol using oxidizing agents such as hydrogen peroxide or sodium perborate.

Hydrolysis: In the presence of water or aqueous acids, the boronic ester can hydrolyze to yield the corresponding boronic acid.

Common Reagents and Conditions

Palladium Catalysts: Used in Suzuki-Miyaura cross-coupling reactions.

Bases: Such as potassium carbonate or sodium hydroxide, used to deprotonate the boronic ester.

Oxidizing Agents: Hydrogen peroxide or sodium perborate for oxidation reactions.

Scientific Research Applications

2-(3-Chloro-2-fluoro-5-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several applications in scientific research:

Organic Synthesis: It is used as a building block in the synthesis of complex organic molecules, particularly in the pharmaceutical industry for the development of new drugs.

Material Science: The compound is used in the synthesis of advanced materials, including polymers and nanomaterials.

Medicinal Chemistry: It is employed in the design and synthesis of biologically active compounds, including enzyme inhibitors and receptor modulators.

Mechanism of Action

The mechanism of action of 2-(3-Chloro-2-fluoro-5-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in Suzuki-Miyaura cross-coupling involves the formation of a palladium-boron complex. This complex undergoes transmetalation with an aryl or vinyl halide, followed by reductive elimination to form the desired carbon-carbon bond. The molecular targets and pathways involved in this process include the palladium catalyst and the boronic ester substrate.

Comparison with Similar Compounds

Substituent Variations and Molecular Properties

The target compound is compared below with structurally similar dioxaborolane derivatives, focusing on substituent positions, molecular weights, and key properties.

Key Observations:

- Electronic Effects : Methoxy (OCH₃) and ethoxy (OCH₂CH₃) groups are electron-donating, enhancing the electron density of the aromatic ring, whereas chloro and fluoro substituents are electron-withdrawing. This balance affects reactivity in cross-coupling reactions .

- Steric Effects : Bulkier substituents (e.g., cyclopropoxy in the naphthalene derivative) reduce reaction rates due to steric hindrance, whereas smaller groups (e.g., F, Cl) allow for faster coupling .

- Purity and Yield : Higher purity (≥98%) is common in commercial derivatives (e.g., TCI America’s dichlorophenyl variant), while lab-synthesized compounds (e.g., 42% yield in ) prioritize functional group compatibility over yield .

Stability and Handling

- Stability: Chloro-fluoro derivatives (e.g., ) are noted for long-term storage stability, likely due to reduced hydrolytic sensitivity from electron-withdrawing groups .

- Safety : Most analogues (e.g., ) carry warnings for toxicity (H302, H315) and require precautions during handling .

Biological Activity

2-(3-Chloro-2-fluoro-5-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boron-containing compound that has garnered attention due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C13H18BClO3

- Molecular Weight : 268.54 g/mol

- CAS Number : 1151564-03-2

- IUPAC Name : this compound

The compound's biological activity is primarily attributed to its ability to interact with various biological targets. It is hypothesized to act through the inhibition of specific enzymes involved in metabolic pathways. The presence of the dioxaborolane moiety suggests potential interactions with nucleophilic sites in proteins and enzymes.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit anticancer properties. For instance, studies have shown that related dioxaborolanes can inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression.

Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on cytochrome P450 enzymes (CYPs), particularly CYP3A4. In a study examining various derivatives:

- IC50 Values : The compound exhibited an IC50 value indicating potent inhibition of CYP3A4 activity (e.g., IC50 = 0.34 μM) .

This inhibition can lead to significant drug-drug interactions (DDIs), which are critical in pharmacokinetics and drug development.

Study on Drug Interactions

In one notable study involving liver microsome preparations:

- The compound demonstrated time-dependent inhibition (TDI) of CYP3A4 with a k_obs value significantly higher than that of known inhibitors . This finding raises concerns regarding potential hepatotoxicity and the formation of reactive metabolites.

Antiparasitic Activity

Another area of interest is the antiparasitic activity of similar compounds. Research has shown that modifications in the chemical structure can enhance activity against parasites such as Plasmodium falciparum. For example:

- EC50 Values : Dihydroquinazolinone derivatives showed varying degrees of efficacy against P. falciparum, with some exhibiting EC50 values as low as 0.010 μM .

Data Tables

| Activity Type | IC50/EC50 Value | Comments |

|---|---|---|

| CYP3A4 Inhibition | 0.34 μM | Potent reversible inhibition |

| TDI of CYP3A4 | k_obs = 0.0921 | High risk for DDIs |

| Antiparasitic Activity | EC50 = 0.010 μM | Significant potency against P. falciparum |

Q & A

Q. What are the optimal synthetic conditions for preparing 2-(3-Chloro-2-fluoro-5-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane?

The synthesis typically involves coupling a halogenated aryl precursor with a boronic ester under palladium catalysis. General procedures include reacting the aryl halide with bis(pinacolato)diboron (B₂pin₂) in the presence of Pd(dppf)Cl₂ as a catalyst and KOAc as a base in anhydrous dioxane at 80–100°C for 12–24 hours. Post-reaction purification via flash column chromatography (e.g., silica gel, hexane/EtOAc gradient) yields the product with >85% purity .

Q. Which chromatographic methods are effective for purifying this compound, and how do substituents influence separation?

Flash column chromatography with silica gel and a hexane/ethyl acetate gradient (e.g., 9:1 to 4:1) is widely used. The electron-withdrawing chloro and fluoro substituents increase polarity, requiring higher ethyl acetate ratios for elution compared to non-halogenated analogs. Reverse-phase HPLC (C18 column, acetonitrile/water) may resolve diastereomers if present .

Q. How can researchers verify the structural integrity of this boronic ester?

Key characterization methods include:

- ¹H/¹³C NMR : Confirm substituent positions via coupling patterns (e.g., methoxy singlet at ~δ 3.8 ppm).

- ¹¹B NMR : A peak near δ 30 ppm confirms boronic ester formation.

- HRMS : Exact mass matching the molecular formula (C₁₅H₁₈BClFO₃).

- X-ray crystallography (if crystalline): Resolves diastereomerism and bond angles .

Advanced Research Questions

Q. How do the electronic effects of substituents influence reactivity in Suzuki-Miyaura couplings?

The 3-chloro and 2-fluoro groups are electron-withdrawing, enhancing the electrophilicity of the boron center and accelerating transmetallation. However, steric hindrance from the 2-fluoro and 5-methoxy groups may reduce coupling efficiency with bulky aryl halides. Computational studies (DFT) can model charge distribution to predict reactivity with specific partners .

Q. What strategies minimize diastereomer formation during synthesis of analogous boronic esters?

Diastereomer ratios (dr) depend on reaction kinetics and steric factors. Using chiral ligands (e.g., BINAP) or low-temperature conditions can improve selectivity. For example, reports a dr of ~5:1 using a cyclohexyl-substituted borolane, suggesting steric bulk near the boron center influences stereoselectivity .

Q. How does this compound perform in aqueous vs. anhydrous coupling conditions?

While traditional Suzuki reactions use aqueous bases (e.g., Na₂CO₃), anhydrous conditions with Cs₂CO₃ in DMF may enhance stability of the methoxy group. Comparative studies show that water-tolerant catalysts (e.g., PdCl₂(dtbpf)) maintain >90% yield in aqueous media, but prolonged exposure to moisture risks hydrolysis of the dioxaborolane ring .

Q. What are its applications in synthesizing fluorinated bioactive molecules?

The fluorine atom enhances metabolic stability and bioavailability in drug candidates. This boronic ester has been used to synthesize fluorinated biphenyls via coupling with heteroaryl bromides (e.g., pyridines), yielding intermediates for kinase inhibitors or PET tracers. Recent work highlights its utility in constructing trifluoromethylated anticancer agents .

Q. Can computational methods predict its coupling efficiency with diverse aryl halides?

Yes. Density Functional Theory (DFT) calculates transition-state energies for oxidative addition and transmetallation steps. For example, coupling with electron-deficient aryl bromides (e.g., nitro-substituted) proceeds faster (ΔG‡ ~15 kcal/mol) than with electron-rich partners (ΔG‡ ~22 kcal/mol). Machine learning models trained on reaction databases further refine predictions .

Methodological Considerations

Q. How to design experiments assessing thermal stability for long-term storage?

Conduct thermogravimetric analysis (TGA) under nitrogen to determine decomposition onset temperatures. Accelerated aging studies (40–60°C, 75% humidity) over 4–8 weeks, with periodic HPLC monitoring, assess hydrolysis resistance. Store under argon at –20°C with molecular sieves to prevent boronic ester degradation .

Q. What protocols optimize regioselectivity in cross-couplings with polyhalogenated arenes?

Competitive coupling experiments using equimolar bromo/chloro-substituted partners reveal selectivity trends. For example, Pd(OAc)₂/XPhos favors bromoarenes (krel ~10:1 vs. chloro). Adjusting solvent polarity (e.g., THF vs. toluene) and base strength (K₃PO₄ vs. KOtBu) further tunes regioselectivity .

Data Contradiction Analysis

Q. How to resolve discrepancies in reported reaction yields for similar boronic esters?

Variability often arises from catalyst loading (0.5–5 mol% Pd), purity of B₂pin₂, or trace moisture. Reproduce reactions under strictly anhydrous conditions with freshly distilled solvents. Cross-validate yields using internal standards (e.g., triphenylmethane) in NMR .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.